7-Chloroemodin

描述

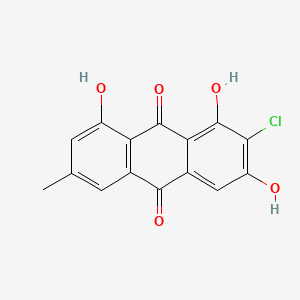

7-Chloroemodin is a halogenated derivative of emodin, a naturally occurring anthraquinone. It is known for its antiviral, antibacterial, and anticancer properties. The compound has the molecular formula C15H9ClO5 and is characterized by the presence of a chlorine atom at the seventh position of the emodin structure .

准备方法

Synthetic Routes and Reaction Conditions: 7-Chloroemodin can be synthesized through the halogenation of emodin. The process typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the seventh position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization or chromatography techniques .

化学反应分析

Dimerization Reactions

Under oxidative conditions, 7-chloroemodin undergoes dimerization to form homobianthrones (e.g., compounds 5a/5b) and heterobianthrones (6a/6b) :

-

Homodimerization : Two this compound units couple via C-C bonds (supported by NMR: δH 4.54 ppm methine proton, molecular ion [M-H]⁻ at m/z 577.0488) .

-

Heterodimerization : Combines this compound with emodin, evidenced by shielded/deshielded 13C NMR signals (Δδ up to +5.8 ppm) .

Enzyme Inhibition Mechanisms

This compound demonstrates potent inhibition against DNA/RNA repair enzymes:

Fluorescence quenching assays confirm direct binding (Kₐ ≈ 10⁶ M⁻¹) . The chloro-substituent enhances binding affinity compared to non-halogenated emodin .

DNA Interaction Studies

This compound intercalates into bacterial DNA, as demonstrated by:

-

Fluorescence quenching : Stern-Volmer constants (K_SV) of 6.966 × 10³ L/mol at 293K .

-

Hyperchromic UV-Vis shifts : Absorbance at 258 nm increases by 37% with 15 μM DNA .

-

Thermodynamics : ΔG = -22.4 kJ/mol, ΔH = -5.335 kJ/mol, ΔS = +55.76 J/mol/K (electrostatic dominance) .

Physicochemical Reactivity

-

Thermochromism : Reversible yellow ↔ red color changes occur at >60°C due to folded ↔ twisted conformational transitions .

-

Photoreactivity : UV exposure generates semi-quinone radicals (g = 2.0035 ESR signal) .

-

Redox behavior : Quinone ↔ hydroquinone interconversion in aprotic solvents (E₁/₂ = -0.42 V vs SCE) .

These reactions underpin this compound's antibacterial effects (MIC = 4-32 μg/mL against drug-resistant strains) and cancer cell apoptosis (37.6% necrosis in HeLa cells at 100 μM) . Structural modifications at C-7 significantly modulate reactivity compared to parent emodin, making this derivative a valuable scaffold for medicinal chemistry applications .

科学研究应用

Biological Activities

7-Chloroemodin exhibits a wide range of biological activities, making it a subject of interest in various fields of research:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains and fungi, positioning it as a potential candidate for pharmaceutical applications. Studies indicate that it can induce depolarization of bacterial cell membranes, contributing to its antibacterial properties .

- Antitumor Activity : Research has demonstrated that this compound possesses antitumor effects, particularly in cancer cell lines. It has been observed to induce apoptosis in cancer cells, making it a promising therapeutic agent in cancer treatment .

- Enzyme Inhibition : this compound acts as an inhibitor of specific demethylating enzymes such as ALKBH3 and FTO. It has been quantified to have IC50 values indicating its potency in inhibiting these enzymes, which are implicated in cancer progression .

Case Studies and Research Findings

- Antibacterial Properties : A study highlighted the effectiveness of this compound against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to significantly reduce bacterial viability by depolarizing the cell membranes of treated bacteria .

- Cancer Research : In vitro studies on HeLa cells revealed that this compound induces necrosis and apoptosis at varying concentrations. At concentrations of 100 μM, necrotic cell levels increased significantly compared to untreated controls, indicating its potential as a cancer therapeutic .

- Enzyme Interaction Studies : Thermal shift assays demonstrated that this compound significantly increases the melting temperature of ALKBH3 and FTO enzymes, indicating strong binding affinity and potential for therapeutic applications targeting these proteins involved in DNA repair processes .

作用机制

The mechanism of action of 7-chloroemodin involves multiple molecular targets and pathways:

Antiviral Activity: It inhibits viral replication by interfering with viral enzymes and proteins.

Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential bacterial enzymes.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

相似化合物的比较

Emodin: The parent compound, known for its broad biological activities.

5-Chloroemodin: Another halogenated derivative with similar properties.

7-Bromoemodin: A brominated analogue with enhanced antiviral activity.

Uniqueness of 7-Chloroemodin: this compound is unique due to its specific halogenation at the seventh position, which imparts distinct biological activities compared to other derivatives. Its selective antiviral and anticancer properties make it a valuable compound for further research and development .

生物活性

7-Chloroemodin, a chlorinated derivative of emodin, is a trihydroxyanthraquinone that has garnered attention for its diverse biological activities. This article explores its antibacterial, anticancer, and cytotoxic effects based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by three hydroxyl groups and a chlorine atom at the 7-position of the anthraquinone structure. It has been isolated from various lichen species, including Nephroma laevigatum and Heterodermia obscurata .

Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus faecium).

The antibacterial mechanism involves:

- Cell Membrane Disruption : this compound induces potassium leakage and depolarization of the bacterial cell membrane, leading to cell death .

- DNA Interaction : It interacts electrostatically with bacterial DNA, causing DNA condensation and quenching fluorescence of DNA complexes, indicating a direct effect on genetic material .

Efficacy Data

A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 16 |

| Enterococcus faecium (VRE) | 8 |

| Bacteroides fragilis | 128 |

| Escherichia coli | No activity |

| Pseudomonas aeruginosa | No activity |

Anticancer Activity

This compound has also been investigated for its potential anticancer effects. It has shown promising results in inhibiting cancer cell proliferation in various types of cancer cells.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and U87 (glioblastoma). The IC50 values indicate its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| U87 | 39.8 |

| Jurkat (leukemia) | 28.1 |

These values suggest that this compound is more effective against cancerous cells compared to normal cells, highlighting its potential as a therapeutic agent .

Induction of Apoptosis

Flow cytometry analysis revealed that treatment with this compound leads to significant apoptosis in cancer cells. The percentage of necrotic cells increased dramatically in HeLa cells treated with higher concentrations of the compound .

Case Studies and Research Findings

- Antibacterial Study : A comprehensive study involving 181 strains showed that this compound effectively inhibited growth in drug-resistant bacterial strains, confirming its potential as an alternative antibacterial agent .

- Cancer Cell Study : Research indicated that modifications to anthraquinones like emodin could enhance their inhibitory effects on ALKBH proteins involved in cancer progression. Notably, this compound was identified as one of the most potent inhibitors among tested compounds .

- Photodynamic Properties : In combination with light exposure, compounds containing emodin derivatives exhibited enhanced cytotoxicity against leukemia cell lines, suggesting potential applications in photodynamic therapy .

属性

IUPAC Name |

2-chloro-1,3,8-trihydroxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO5/c1-5-2-6-10(8(17)3-5)14(20)11-7(13(6)19)4-9(18)12(16)15(11)21/h2-4,17-18,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSZOSVPTLSHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331928 | |

| Record name | 7-Chloroemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18521-72-7 | |

| Record name | 2-Chloro-1,3,8-trihydroxy-6-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18521-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloroemodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018521727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloroemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLOROEMODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85C8LBB1GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。